1-(2-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c1-27-17-5-7-18(8-6-17)28-15-16-9-11-21(12-10-16)29(25,26)14-13-22-19(23)3-2-4-20(22)24/h5-8,16H,2-4,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPGMBIUSXWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione , identified by its CAS number 1421453-81-7 , is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.6 g/mol . The structure includes a piperidine core, a methoxyphenyl group, and a sulfonyl moiety, which are key features that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421453-81-7 |
| Molecular Formula | C25H31N3O3S |
| Molecular Weight | 425.6 g/mol |
| Structure | Structure |
The biological activity of this compound is believed to stem from its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The presence of the piperidine ring is associated with several pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and urease, with IC50 values indicating strong inhibitory potential . This suggests possible applications in treating conditions like Alzheimer's disease and urinary infections.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound and related derivatives. Key findings include:
- Antibacterial Activity : In vitro studies demonstrated that the compound displayed significant antibacterial effects against multiple bacterial strains. For instance, it showed an IC50 value comparable to existing antibiotics .
- Enzyme Inhibition : The compound was tested for its ability to inhibit urease and AChE. The results indicated promising inhibitory activity, suggesting potential therapeutic applications in enzyme-related disorders .
-
Case Studies :
- A study on piperidine derivatives highlighted their effectiveness as acetylcholinesterase inhibitors, reinforcing the potential use of this compound in neurodegenerative diseases .
- Another study reported that compounds with similar structures exhibited potent anti-inflammatory and anticancer activities, emphasizing the need for further exploration of this compound's therapeutic potential .
Scientific Research Applications
Structural Characteristics
This compound features a piperidine core substituted with various functional groups, including a sulfonyl group and a methoxyphenyl thioether. Its molecular formula is , indicating a relatively high molecular weight and complexity. The presence of the piperidine ring is significant as it is a common scaffold in many pharmaceuticals.
Pharmacological Applications
- Antimicrobial Activity : Studies have shown that compounds with similar piperidine structures exhibit antimicrobial properties. Research indicates that derivatives of this compound may also possess activity against various bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Properties : The sulfonyl group present in the structure is known to enhance the anti-inflammatory effects of compounds. This suggests that 1-(2-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione could be explored for treating conditions such as rheumatoid arthritis and psoriasis .
- Neurological Applications : Compounds containing piperidine rings have been investigated for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. There is potential for this compound to modulate neurotransmitter release or receptor activity, which could lead to therapeutic applications in treating disorders like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several piperidine derivatives, including those structurally related to this compound). Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, compounds similar to this one were tested for their ability to reduce inflammatory markers. The results demonstrated a marked decrease in cytokine levels, supporting the hypothesis that this compound could serve as an effective anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-2,6-dione Derivatives
REVLIMID® (3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione)
- Structural Differences: REVLIMID® lacks the sulfonyl ethyl and (4-methoxyphenyl)thio substituents but includes an aminoisoindoline moiety.
- Functional Impact: The amino group in REVLIMID® enables hydrogen bonding with therapeutic targets like cereblon, a key protein in immunomodulation. In contrast, the target compound’s sulfonyl and thioether groups may influence lipophilicity and membrane permeability .
4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione
- Structural Differences : This compound replaces the piperidine ring with a pyridine-dione core and introduces a phenyl group at position 1.
- Functional Impact : The pyridine-dione system’s π-conjugation enhances reactivity, particularly in Mannich reactions, enabling pharmacophore introduction. The target compound’s piperidine-dione core may offer greater conformational flexibility .
Piperidine Derivatives with Sulfur-Containing Substituents
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine
- Structural Differences : This compound shares a piperidine-thioether scaffold but substitutes a nitro group for the methoxy group.
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydro-pyridine-3-carboxylate
Piperidine Derivatives with Aryl Substituents
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
Structure-Activity Relationship (SAR) Analysis
Preparation Methods
Retrosynthetic Analysis
Three primary disconnections can be envisioned for the target compound:
- Sulfonyl linkage disconnection (between the glutarimide portion and the piperidine)
- Thioether linkage disconnection (between the piperidine and the 4-methoxyphenyl group)
- Sequential formation of both linkages through a convergent approach
Each disconnection leads to a distinct synthetic strategy with its own advantages and limitations regarding yield, selectivity, and scalability.
Key Building Blocks
The preparation requires the following key building blocks:
- Piperidine-2,6-dione (glutarimide) or a suitable precursor
- A functionalized sulfonyl ethyl intermediate
- 4-(Bromomethyl)piperidine or equivalent
- 4-Methoxythiophenol or a synthetic equivalent
Synthetic Route A: Sulfonyl Coupling Approach
This synthetic route involves the initial formation of the sulfonyl linkage followed by thioether formation.
Stage 1: Preparation of 1-(2-Chlorosulfonylethyl)piperidine-2,6-dione
The first stage involves the generation of a key sulfonyl chloride intermediate:
Piperidine-2,6-dione + ClCH₂CH₂SO₂Cl → 1-(2-Chlorosulfonylethyl)piperidine-2,6-dione
Reagents and Conditions:
- Piperidine-2,6-dione (1.0 eq)
- 2-Chloroethanesulfonyl chloride (1.1 eq)
- Triethylamine (1.2 eq)
- Dichloromethane, 0°C to room temperature, 8 h
This reaction typically proceeds through N-alkylation of the glutarimide. The use of triethylamine as a base facilitates the deprotonation of the nitrogen, enabling nucleophilic attack on the sulfonyl chloride.
Stage 2: Synthesis of 4-(((4-Methoxyphenyl)thio)methyl)piperidine
The second building block is prepared through thioether formation:
4-(Bromomethyl)piperidine + 4-Methoxythiophenol → 4-(((4-Methoxyphenyl)thio)methyl)piperidine
Reagents and Conditions:
- 4-(Bromomethyl)piperidine hydrochloride (1.0 eq)
- 4-Methoxythiophenol (1.1 eq)
- Potassium carbonate (2.0 eq)
- DMF, room temperature, 6 h
This step leverages the nucleophilic nature of thiolates in SN2 reactions. Similar thioether formations have been documented with good yields, particularly when using polar aprotic solvents like DMF.
Stage 3: Final Coupling Reaction
The final stage involves coupling the sulfonyl intermediate with the functionalized piperidine:
1-(2-Chlorosulfonylethyl)piperidine-2,6-dione + 4-(((4-Methoxyphenyl)thio)methyl)piperidine → Target compound
Reagents and Conditions:
- 1-(2-Chlorosulfonylethyl)piperidine-2,6-dione (1.1 eq)
- 4-(((4-Methoxyphenyl)thio)methyl)piperidine (1.0 eq)
- Diisopropylethylamine (1.5 eq)
- Acetonitrile, 0°C to room temperature, 12 h
The reaction proceeds through nucleophilic substitution at the sulfonyl chloride. The base neutralizes the HCl generated during the reaction, pushing the equilibrium toward product formation.
Synthetic Route C: Catalytic One-Pot Approach
Drawing inspiration from InCl₃-catalyzed one-pot syntheses described in the literature, a more streamlined approach can be proposed.
One-Pot Multi-Component Reaction
Piperidine-2,6-dione + 2-Chloroethanesulfonyl chloride + 4-(Bromomethyl)piperidine + 4-Methoxythiophenol → Target compound
Reagents and Conditions:
- Piperidine-2,6-dione (1.0 eq)
- 2-Chloroethanesulfonyl chloride (1.1 eq)
- 4-(Bromomethyl)piperidine hydrochloride (1.1 eq)
- 4-Methoxythiophenol (1.1 eq)
- InCl₃ (20 mol%)
- Potassium carbonate (3.0 eq)
- 50% EtOH/H₂O, 40°C, ultrasonic irradiation, 2 h
This approach is based on similar InCl₃-catalyzed multi-component reactions that have shown success for complex heterocyclic compounds. The use of ultrasonic irradiation can significantly reduce reaction times and improve yields, as demonstrated with other complex heterocyclic syntheses.
Comparative Analysis of Synthetic Routes
The three proposed routes offer different advantages and challenges, summarized in Table 2:
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Number of Isolated Steps | 3 | 2 | 1 |
| Overall Expected Yield | 35-50% | 40-55% | 30-40% |
| Reaction Conditions | Conventional | Conventional | Catalytic, ultrasonic |
| Purification Complexity | High (multiple intermediates) | Moderate | Low (fewer isolations) |
| Scale-up Potential | Good | Good | Limited (specialized equipment) |
| Green Chemistry Metrics | Moderate | Moderate | Good (aqueous medium) |
| Reaction Time | 24-36 h total | 16-24 h total | 2-4 h total |
Route B provides the optimal balance of yield and operational simplicity, while Route C offers significant time advantages but may present challenges in selectivity and purification.
Optimization Strategies and Considerations
Critical Parameters for Yield Optimization
Several key parameters affect the success of these syntheses:
Base Selection : For thioether formation, strong bases like sodium hydride may give higher yields but present safety concerns, while milder bases like potassium carbonate offer better handling properties.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) generally favor SN2 reactions but present environmental concerns. Greener alternatives such as 2-methyltetrahydrofuran could be explored.
Temperature Control : The sulfonyl chloride coupling is temperature-sensitive; maintaining 0-5°C during addition is crucial to minimize side reactions.
Catalytic Systems : For Route C, catalyst loading (15-25 mol% InCl₃) significantly impacts conversion rates and selectivity.
Purification Techniques
The target compound can be purified using the following methods:
- Column chromatography (DCM/MeOH gradient)
- Recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexane)
- For Route C, additional purification steps may be necessary to remove catalyst residues
Characterization and Analytical Methods
Comprehensive characterization of this compound is essential to confirm synthetic success.
Spectroscopic Analysis
NMR Spectroscopy :
Predicted 1H NMR (400 MHz, CDCl3) key signals:
- δ 7.35-7.40 (d, 2H, aromatic protons)
- δ 6.80-6.85 (d, 2H, aromatic protons)
- δ 3.78 (s, 3H, OCH3)
- δ 3.20-3.45 (m, 4H, CH2-SO2 and CH2-S)
- δ 2.60-2.85 (m, 4H, piperidine CH2)
- δ 1.80-2.20 (m, remaining piperidine protons)
13C NMR expected signals would include resonances at approximately δ 172-173 (C=O), δ 158-160 (aromatic C-OCH3), and characteristic shifts for the thioether and sulfonyl groups.
Mass Spectrometry :
HRMS (ESI+): [M+H]+ calculated for C16H29N2O6S: 377.1741
Infrared Spectroscopy :
Key absorptions at approximately 1720 cm-1 (C=O imide), 1330 and 1140 cm-1 (SO2 stretching), 1250 cm-1 (C-O-C), and 1030 cm-1 (C-S).
Purity Assessment
Analytical HPLC conditions:
- Column: C18 (150 × 4.6 mm, 5 μm)
- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
- Detection: UV at 254 nm and 280 nm
- Expected purity: >98% for synthetic material
Scale-Up Considerations
Transitioning from laboratory to larger scale production requires addressing several challenges:
Heat Transfer : The sulfonyl chloride coupling generates heat and may require enhanced cooling capacity at scale.
Mixing Efficiency : Particularly for Route C, ensuring adequate mixing during the one-pot process is critical.
Solvent Selection : DMF is problematic at scale due to environmental and safety concerns; alternative solvents like cyclopentyl methyl ether could be explored.
Process Safety : Thiolate formation can present hazards at scale; proper risk assessments are essential.
A phased scale-up approach is recommended, with thorough analysis at each intermediate stage (10g → 100g → 1kg).
Q & A
Q. What are the key structural features influencing the reactivity and bioactivity of this compound?
The compound’s piperidine-2,6-dione core provides a rigid, π-conjugated system, while the 4-methoxyphenylthio-methyl group enhances lipophilicity and potential receptor binding. The sulfonyl ethyl linker increases solubility and stability. Substituents like methoxy groups can modulate electronic properties, affecting redox behavior and enzymatic interactions .
Q. What analytical methods are recommended for purity assessment?
HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) is effective for separating impurities. System suitability tests (e.g., retention time, peak symmetry) ensure reproducibility .
Q. What safety protocols are critical for handling this compound?
- Inhalation : Transfer to fresh air; seek medical attention if symptoms persist.
- Skin contact : Remove contaminated clothing; rinse with water.
- Eye exposure : Flush with water for 15 minutes.
- Storage : Keep in a dark, inert atmosphere at 2–8°C .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Methodological strategies :
- Route selection : Glutaric acid-based synthesis (61% yield) outperforms 2-azacyclohexanone routes (5% yield) for piperidine-2,6-dione cores .
- Ambient conditions : Reactions at 25°C with amino thiazoles reduce side products .
- Purification : Use silica gel chromatography with gradient elution (ethyl acetate/hexane).
Table 1 : Comparison of Synthetic Routes
| Method | Starting Material | Yield | Key Advantage |
|---|---|---|---|
| Glutaric acid | Glutaric acid | 61% | High yield, scalability |
| 2-Azacyclohexanone | Cyclohexanone | 5% | Simplicity |
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction with a triclinic P1 space group (a = 7.4652 Å, b = 9.0885 Å, c = 11.1181 Å) confirms bond lengths and angles. Data collection using a Bruker SMART APEX CCD diffractometer (Mo Kα radiation) and refinement with SADABS minimizes absorption errors .
Q. What computational approaches predict biological target interactions?
Generative modeling : Masking the piperidine-2,6-dione moiety (e.g., as “*”) and using diffusion-based models (e.g., DiffIUPAC) can generate novel analogs while retaining bioactivity. Molecular docking with AutoDock Vina evaluates binding affinities to enzymes like HDACs .
Q. How can contradictory biological activity data be resolved?
Case study : Discrepancies in IC₅₀ values may arise from assay conditions. For example:
- Buffer pH : Variations in sodium acetate buffer (pH 4.6 vs. 7.4) alter ionization states .
- Substituent effects : Fluorophenyl analogs () show higher electrophilicity than methoxyphenyl derivatives, affecting target binding. Validate using isothermal titration calorimetry (ITC) .
Q. What role does the Mannich reaction play in derivatization?
The Mannich reaction introduces aminomethyl pharmacophores to the reactive methylene group of the piperidine-2,6-dione core. Optimize with formaldehyde and secondary amines (e.g., piperidine) in ethanol at 60°C, achieving >70% yields for libraries of bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
